Parbendazole-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parbendazole-d3 is a deuterium-labeled derivative of Parbendazole, a benzimidazole carbamate. This compound is primarily used as an anthelmintic agent, meaning it is effective against parasitic worms. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Parbendazole, providing insights into its behavior in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Parbendazole-d3 involves the incorporation of deuterium atoms into the Parbendazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The general synthetic route includes:
Starting Material: The synthesis begins with the preparation of the benzimidazole core.
Deuterium Incorporation: Deuterium is introduced through catalytic hydrogenation or deuterium exchange reactions.
Final Assembly: The labeled benzimidazole is then coupled with a carbamate group to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the benzimidazole core.
Deuterium Labeling: Efficient incorporation of deuterium using industrial-grade catalysts.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Parbendazole-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent benzimidazole form.
Substitution: Nucleophilic substitution reactions can modify the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Parent benzimidazole.
Substitution Products: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Parbendazole-d3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolic pathways of Parbendazole.
Biology: Helps in understanding the interaction of Parbendazole with biological molecules.
Medicine: Investigated for its potential therapeutic effects in treating diseases like acute myeloid leukemia and head and neck squamous cell carcinoma
Industry: Employed in the development of new anthelmintic drugs and in veterinary medicine.
Wirkmechanismus
Parbendazole-d3 exerts its effects by inhibiting microtubule assembly. It binds to tubulin, a protein that forms microtubules, and prevents its polymerization. This disruption of microtubule formation leads to the destabilization of the cytoskeleton, ultimately causing cell death. The molecular targets include tubulin and associated proteins involved in cell division and intracellular transport .
Vergleich Mit ähnlichen Verbindungen
Albendazole: Another benzimidazole carbamate with similar anthelmintic properties.
Mebendazole: Shares the same mechanism of action but differs in its pharmacokinetic profile.
Fenbendazole: Used in veterinary medicine with a broader spectrum of activity.
Uniqueness of Parbendazole-d3:
Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique, as it allows for detailed pharmacokinetic studies.
This compound stands out due to its unique labeling and specific applications in scientific research, making it a valuable compound in both medicinal chemistry and pharmacological studies.
Eigenschaften
CAS-Nummer |
1613439-58-9 |
---|---|
Molekularformel |
C13H17N3O2 |
Molekulargewicht |
250.316 |
IUPAC-Name |
trideuteriomethyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17)/i2D3 |
InChI-Schlüssel |
YRWLZFXJFBZBEY-BMSJAHLVSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Synonyme |
N-(6-Butyl-1H-benzimidazol-2-yl)carbamic Acid Methyl Ester-d3; 5-Butyl-2-(carbomethoxyamino)benzimidazole-d3; Helatac-d3; Helmatac-d3; Methyl (5-butyl-1H-benzimidazol-2-yl)carbamate-d3; Methyl 5(6)-butyl-2-benzimidazolecarbamate-d3; Methyl 5-butylben |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.